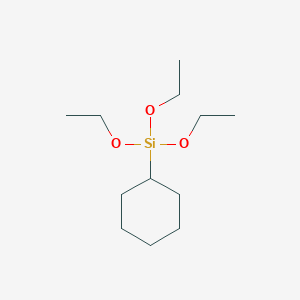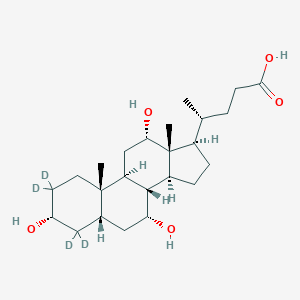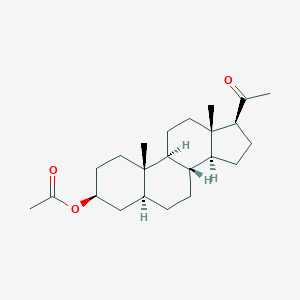
(Triethoxysilyl)cyclohexan
Übersicht
Beschreibung
Prednisolon-Natriummetazoat ist ein synthetisches Glukokortikoid mit entzündungshemmenden und immunmodulatorischen Eigenschaften. Es wird zur Behandlung verschiedener entzündlicher und Autoimmunerkrankungen sowie bestimmter Krebsarten eingesetzt. Diese Verbindung ist bekannt für ihre Fähigkeit, die Anzahl der zirkulierenden Lymphozyten zu verringern und die Zelldifferenzierung zu induzieren, wodurch sowohl topische als auch systemische entzündungshemmende Wirkungen erzielt werden .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Prednisolon-Natriummetazoat kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Modifikation von Prednisolon beinhalten. Die Synthese umfasst typischerweise die Veresterung von Prednisolon mit Metazoesäure, gefolgt von der Umwandlung in seine Natriumsalzform. Die Reaktionsbedingungen beinhalten häufig die Verwendung organischer Lösungsmittel und Katalysatoren, um den Veresterungsprozess zu erleichtern .
Industrielle Produktionsmethoden
In industriellen Umgebungen beinhaltet die Produktion von Prednisolon-Natriummetazoat die großtechnische chemische Synthese unter Verwendung automatisierter Reaktoren. Der Prozess umfasst die präzise Steuerung der Reaktionsbedingungen wie Temperatur, Druck und pH-Wert, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Die Verbindung wird dann durch Kristallisations- und Filtrationstechniken gereinigt .
Wissenschaftliche Forschungsanwendungen
Prednisolon-Natriummetazoat hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Modellverbindung zur Untersuchung der Glukokortikoidchemie und -reaktionen verwendet.
Biologie: Wird in der Forschung zur Zelldifferenzierung und Modulation der Immunantwort eingesetzt.
Medizin: Wird auf seine therapeutischen Wirkungen bei der Behandlung entzündlicher und Autoimmunerkrankungen sowie bestimmter Krebsarten untersucht.
Industrie: Wird bei der Formulierung von pharmazeutischen Produkten zur topischen und systemischen Anwendung verwendet
Wirkmechanismus
Der Wirkmechanismus von Prednisolon-Natriummetazoat beinhaltet die Bindung an den Glukokortikoidrezeptor, was zu Veränderungen der Genexpression führt. Diese Bindung verringert die Vasodilatation und Permeabilität von Kapillaren sowie die Leukozytenmigration an Entzündungsstellen. Die Verbindung entfaltet ihre Wirkungen über mehrere nachgeschaltete Pfade, darunter die Inhibition proinflammatorischer Zytokine und die Induktion von entzündungshemmenden Proteinen .
Safety and Hazards
Wirkmechanismus
Target of Action
(Triethoxysilyl)cyclohexane is a complex compound with a unique structureIt’s important to note that the targets of a compound are often determined by its structure and chemical properties .
Mode of Action
The compound’s interaction with its targets and any resulting changes would depend on the specific biochemical context in which it is used .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
These effects would be determined by the compound’s interactions with its targets and the subsequent biochemical reactions .
Action Environment
The action, efficacy, and stability of (Triethoxysilyl)cyclohexane can be influenced by various environmental factors. These may include temperature, pH, presence of other chemicals, and specific conditions within the biological system where the compound is utilized .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prednisolone sodium metazoate can be synthesized through a series of chemical reactions involving the modification of prednisolone. The synthesis typically involves the esterification of prednisolone with metazoic acid, followed by the conversion to its sodium salt form. The reaction conditions often include the use of organic solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of prednisolone sodium metazoate involves large-scale chemical synthesis using automated reactors. The process includes precise control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Prednisolon-Natriummetazoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Molekül verändern.
Substitution: Substitutionsreaktionen können an bestimmten Stellen am Molekül auftreten, was zur Bildung von Derivaten führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden bei Substitutionsreaktionen eingesetzt.
Wichtigste gebildete Produkte
Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte und reduzierte Metaboliten sowie substituierte Derivate, die unterschiedliche pharmakologische Eigenschaften aufweisen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prednisolon: Ein Glukokortikoid, das Prednisolon-Natriummetazoat ähnelt, jedoch ohne die Metazoat-Modifikation.
Prednison: Ein Prodrug, das in der Leber in Prednisolon umgewandelt wird.
Dexamethason: Ein stärkeres Glukokortikoid mit einer längeren Wirkdauer
Einzigartigkeit
Prednisolon-Natriummetazoat ist aufgrund seiner spezifischen Veresterung mit Metazoesäure einzigartig, die seine Löslichkeit und Bioverfügbarkeit erhöht. Diese Modifikation ermöglicht eine effizientere Abgabe und lokalisierte entzündungshemmende Wirkungen im Vergleich zu anderen Glukokortikoiden .
Eigenschaften
IUPAC Name |
cyclohexyl(triethoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O3Si/c1-4-13-16(14-5-2,15-6-3)12-10-8-7-9-11-12/h12H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKAFZFOALBOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1CCCCC1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576380 | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18151-84-3 | |
| Record name | (Triethoxysilyl)cyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18151-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexyl(triethoxy)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, (triethoxysilyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)




![4-{[(2E)-2-(hydroxyimino)ethanoyl]amino}benzoic acid](/img/structure/B106140.png)



